molecular formula C15H11F3O4S B6409348 3-(4-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261987-35-2

3-(4-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6409348
CAS No.: 1261987-35-2
M. Wt: 344.3 g/mol
InChI Key: NTGVNEFUFPTVBS-UHFFFAOYSA-N
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Description

3-(4-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid is a chemical compound characterized by the presence of a trifluoromethyl group and a methylsulfonylphenyl group attached to a benzoic acid core

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4S/c1-23(21,22)13-4-2-9(3-5-13)10-6-11(14(19)20)8-12(7-10)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGVNEFUFPTVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691669
Record name 4'-(Methanesulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-35-2
Record name 4'-(Methanesulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

  • Suzuki-Miyaura Coupling Reaction

      Reagents: Aryl boronic acid, aryl halide, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol).

      Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

  • Oxidation of Aryl Sulfides

      Reagents: Aryl sulfide, oxidizing agent (e.g., hydrogen peroxide or sodium periodate), solvent (e.g., acetic acid or water).

      Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, and the progress is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including catalyst loading, temperature, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation

      Reagents: Hydrogen peroxide, sodium periodate.

      Conditions: Room temperature to slightly elevated temperatures, aqueous or organic solvents.

  • Reduction

      Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

      Conditions: Low to moderate temperatures, inert atmosphere.

  • Substitution

      Reagents: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

      Conditions: Controlled temperatures, acidic or basic media.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of the trifluoromethyl group can produce difluoromethyl or monofluoromethyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylsulfonylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both a trifluoromethyl group and a methylsulfonylphenyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the methylsulfonylphenyl group provides specific reactivity and interaction with biological targets .

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